Urapidil-d3(methoxy-d3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

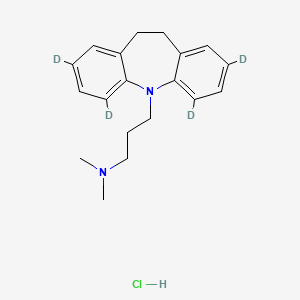

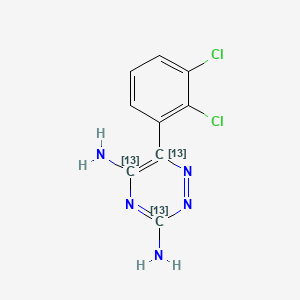

Urapidil-d3(methoxy-d3) is an isotope labelled version of Urapidil . Urapidil is an α1-adrenoceptor antagonist and a 5-HT1A receptor agonist . It is used as a sympatholytic antihypertensive drug .

Synthesis Analysis

An improved route to Urapidil was introduced in a study . The synthetic route starts with the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol . The overall yield of this route is about 45% .Molecular Structure Analysis

The molecular formula of Urapidil-d3(methoxy-d3) is C20H26D3N5O3 . The molecular weight is 390.49 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Urapidil include the addition reaction of 1-(2-methoxyphenyl)piperazine and oxetane . This reaction is catalyzed by Yb(OTf)3 in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol .Physical And Chemical Properties Analysis

Urapidil-d3(methoxy-d3) has a molecular weight of 390.49 and a molecular formula of C20H26D3N5O3 . More detailed physical and chemical properties could not be found in the search results.Applications De Recherche Scientifique

Improved Synthesis Method

Urapidil is a multifunctional antihypertensive drug, and an improved method for its synthesis has been described, utilizing phase-transfer catalysis with higher yields and purity. This method is significant for its potential industrial application due to its simplicity and efficiency in synthesis (Chen Shui-ku, 2013).

Mode of Action in Vas Deferens

Research on Urapidil's mode of action in the isolated rat vas deferens revealed its complex interaction with pre- and postsynaptic α-adrenoceptors. This study provides insights into its pharmacological properties, particularly in relation to its effects on the cardiovascular system (M. Eltze, 1979).

Metabolism and Glucuronidation

A study focusing on the glucuronidation of 25-Hydroxyvitamin D3 identified UGT1A4 and UGT1A3 as the main human enzymes catalyzing this process. This research is relevant for understanding the metabolism and clearance of substances like Urapidil (Zhican Wang et al., 2014).

Influence on Myocardial Action Potentials

Urapidil's effects on the excitation processes of mammalian myocardial cells were investigated, demonstrating its potential antiarrhythmic properties. This research provides valuable insights into the cardiovascular effects of Urapidil (R. Gülch et al., 1986).

Physico-Chemical Properties

The synthesis and physico-chemical properties of Urapidil have been thoroughly studied, highlighting its absorption and distribution within the organism. This study is crucial for understanding how Urapidil behaves in biological systems (K. Klemm et al., 1977).

Biotransformation and Metabolites

Research on the biotransformation of Urapidil identified various metabolites in different species, including humans. This study is vital for understanding how Urapidil is metabolized and the formation of its biologically active or inactive metabolites (E. Sturm & K. Zech, 1984).

Novel Synthesis Technique Using β-Cyclodextrin

A new technique for synthesizing Urapidil using β-cyclodextrin as an inverse phase-transfer catalyst was developed, offering an efficient and high-purity method. This advancement is significant for the large-scale production of Urapidil (W. Li et al., 2012).

Safety And Hazards

Propriétés

Numéro CAS |

1398066-08-4 |

|---|---|

Nom du produit |

Urapidil-d3(methoxy-d3) |

Formule moléculaire |

C20H26D3N5O3 |

Poids moléculaire |

390.5 |

Pureté |

98% by HPLC; 99% atom D; |

Numéros CAS associés |

34661-75-1 (unlabelled); 64887-14-5 (unlabelled hydrochloride) |

Synonymes |

6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil |

Étiquette |

Urapidil |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.